molecular formula C8H12INO B14335187 7-Iodo-2-methoxyhept-2-enenitrile CAS No. 108920-01-0

7-Iodo-2-methoxyhept-2-enenitrile

Cat. No.: B14335187
CAS No.: 108920-01-0
M. Wt: 265.09 g/mol
InChI Key: MWZWNHHYTYXUQL-UHFFFAOYSA-N
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Description

7-Iodo-2-methoxyhept-2-enenitrile is an organic compound with the molecular formula C8H12INO It is characterized by the presence of an iodine atom, a methoxy group, and a nitrile group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Iodo-2-methoxyhept-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 7-iodohept-2-en-1-ol with methanol in the presence of a strong acid catalyst to form the methoxy derivative. The nitrile group can then be introduced by treating the intermediate with a suitable nitrile source, such as sodium cyanide, under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2-methoxyhept-2-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halide exchange.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation of the methoxy group.

    Reduction: Lithium aluminum hydride for nitrile reduction.

Major Products

    Substitution: Formation of 7-chloro-2-methoxyhept-2-enenitrile.

    Oxidation: Formation of 7-iodo-2-methoxyhept-2-enal.

    Reduction: Formation of 7-iodo-2-methoxyhept-2-enamine.

Scientific Research Applications

7-Iodo-2-methoxyhept-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Iodo-2-methoxyhept-2-enenitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyhept-2-ene: Lacks the iodine and nitrile groups, making it less reactive.

    7-Iodohept-2-enenitrile: Lacks the methoxy group, affecting its chemical properties.

    2-Methoxy-7-iodoheptane: Saturated version, differing in reactivity and applications.

Properties

CAS No.

108920-01-0

Molecular Formula

C8H12INO

Molecular Weight

265.09 g/mol

IUPAC Name

7-iodo-2-methoxyhept-2-enenitrile

InChI

InChI=1S/C8H12INO/c1-11-8(7-10)5-3-2-4-6-9/h5H,2-4,6H2,1H3

InChI Key

MWZWNHHYTYXUQL-UHFFFAOYSA-N

Canonical SMILES

COC(=CCCCCI)C#N

Origin of Product

United States

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